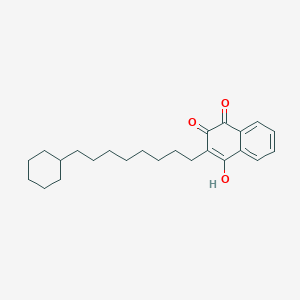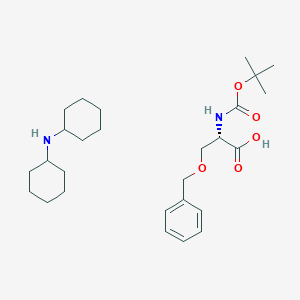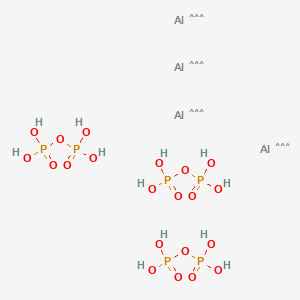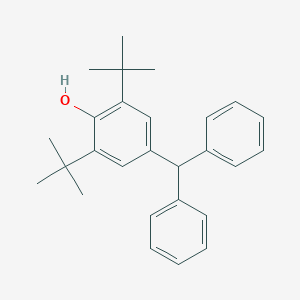
4-Benzhydryl-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzhydryl-2,6-di-tert-butylphenol, also known as BHT (Butylated Hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent oxidative damage in food products. This compound has also been extensively studied for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
4-Benzhydryl-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
4-Benzhydryl-2,6-di-tert-butylphenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the risk of certain types of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has also been shown to reduce oxidative stress and inflammation in the body, which could be beneficial in the treatment of cardiovascular disease and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Benzhydryl-2,6-di-tert-butylphenol in lab experiments is its stability. 4-Benzhydryl-2,6-di-tert-butylphenol is a stable compound that does not easily degrade, which makes it a reliable antioxidant for use in experiments. However, one limitation of using 4-Benzhydryl-2,6-di-tert-butylphenol is its potential toxicity. High doses of 4-Benzhydryl-2,6-di-tert-butylphenol have been shown to cause liver damage in animals, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-Benzhydryl-2,6-di-tert-butylphenol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of these disorders. Another area of interest is its potential use in the treatment of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments.
Métodos De Síntesis
4-Benzhydryl-2,6-di-tert-butylphenol can be synthesized by reacting 2,6-di-tert-butylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 4-benzhydryl-2,6-di-tert-butylphenol, which can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Benzhydryl-2,6-di-tert-butylphenol has been extensively studied for its potential therapeutic applications. Research has shown that 4-Benzhydryl-2,6-di-tert-butylphenol has antioxidant and anti-inflammatory properties that could be beneficial in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
13145-54-5 |
|---|---|
Nombre del producto |
4-Benzhydryl-2,6-di-tert-butylphenol |
Fórmula molecular |
C27H32O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-benzhydryl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3 |
Clave InChI |
ROSVWDGOYHWTPB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
13145-54-5 |
Sinónimos |
4-Benzhydryl-2,6-di-tert-butylphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



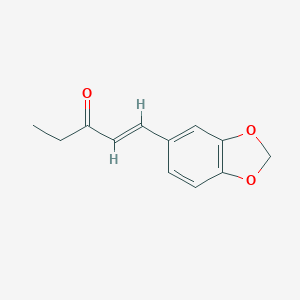
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
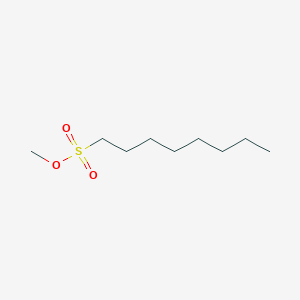
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
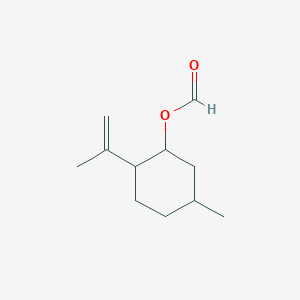
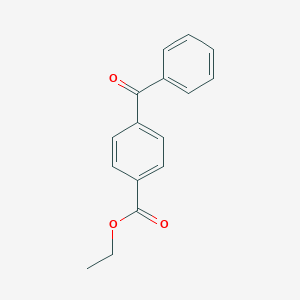
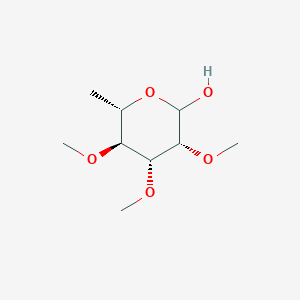
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
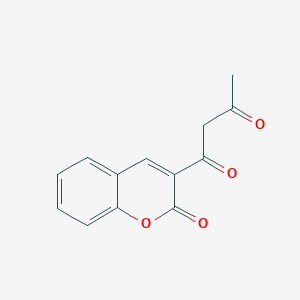
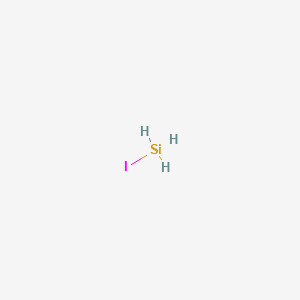
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
